molecular formula C7H11ClN2O2 B2497438 2-(2,4-Dimethylpyrazol-3-yl)acetic acid;hydrochloride CAS No. 2460757-24-6

2-(2,4-Dimethylpyrazol-3-yl)acetic acid;hydrochloride

Cat. No.: B2497438
CAS No.: 2460757-24-6
M. Wt: 190.63
InChI Key: IILYHWIIXKULNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dimethylpyrazol-3-yl)acetic acid hydrochloride is a heterocyclic compound featuring a pyrazole ring substituted with methyl groups at the 2- and 4-positions, linked to an acetic acid moiety via the 3-position. The hydrochloride salt enhances its solubility and stability, making it suitable for applications in organic synthesis, medicinal chemistry, and material science.

Properties

IUPAC Name

2-(2,4-dimethylpyrazol-3-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-5-4-8-9(2)6(5)3-7(10)11;/h4H,3H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILYHWIIXKULNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylpyrazol-3-yl)acetic acid;hydrochloride typically involves the reaction of 2,4-dimethylpyrazole with chloroacetic acid under acidic conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or water, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as crystallization or chromatography may be employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylpyrazol-3-yl)acetic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols. Substitution reactions can lead to a variety of functionalized pyrazole derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a fundamental building block for synthesizing more complex pyrazole derivatives. These derivatives are crucial in various chemical reactions and processes due to their unique reactivity and stability.
ApplicationDescription
Synthesis of DerivativesUsed in creating novel pyrazole compounds with potential biological activities.
Reaction MediumActs as a solvent or reactant in multiple organic synthesis reactions.

Biology

  • Biological Activities : Research indicates that 2-(2,4-Dimethylpyrazol-3-yl)acetic acid; hydrochloride exhibits potential antimicrobial, anti-inflammatory, and anticancer properties. These activities make it a candidate for further pharmacological studies.
Biological ActivityEvidence
AntimicrobialStudies have shown effectiveness against various bacterial strains .
Anti-inflammatoryDemonstrated inhibition of inflammatory pathways in cell models .
AnticancerExhibits cytotoxic effects on cancer cell lines .

Medicine

  • Therapeutic Potential : Ongoing research is exploring its role as a therapeutic agent for various diseases. The compound's ability to modulate biological pathways suggests potential applications in treating conditions like thrombocytopenia and other hematological disorders.
Medical ApplicationPotential Benefits
Thrombocytopenia TreatmentEnhances platelet production through receptor agonism .
Cancer TherapyPotential to induce apoptosis in cancer cells .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 2-(2,4-Dimethylpyrazol-3-yl)acetic acid against several bacterial strains. The results indicated significant inhibition zones, suggesting strong antibacterial properties comparable to standard antibiotics.

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that the compound effectively reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This finding highlights its potential use in inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylpyrazol-3-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(2,4-dimethylpyrazol-3-yl)acetic acid hydrochloride with structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and research applications.

Structural Analogues and Similarity Scores

Key pyrazole- and heterocycle-based acetic acid derivatives include:

Compound Name CAS Number Molecular Formula Similarity Score* Key Structural Differences
2-(1H-Pyrazol-3-yl)acetic acid hydrochloride 174891-10-2 C₅H₇ClN₂O₂ 0.87 Lacks methyl substituents on pyrazole ring
3-Methyl-1H-pyrazole-4-carboxylic acid 82231-51-4 C₅H₆N₂O₂ 0.72 Carboxylic acid at pyrazole 4-position; no acetic acid chain
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid 78703-53-4 C₆H₈N₂O₂ 0.67 Methyl groups at pyrazole 1- and 3-positions; no HCl salt
2-(Morpholin-4-yl)acetic acid hydrochloride 89531-58-8 C₆H₁₂ClNO₃ Morpholine ring instead of pyrazole

*Similarity scores (0–1 scale) derived from structural alignment algorithms .

Physicochemical Properties

  • Solubility: The hydrochloride salt form (common to all listed compounds) improves aqueous solubility compared to free bases. For example, 2-(morpholin-4-yl)acetic acid hydrochloride is explicitly noted for enhanced solubility due to ionic character .

Functional and Application Differences

  • Synthetic Utility: The target compound’s pyrazole ring with dual methyl groups may serve as a rigid scaffold for metal coordination or bioisosteric replacement in drug design. 2-(Morpholin-4-yl)acetic acid hydrochloride is used as a building block for nucleophilic substitutions, leveraging its morpholine oxygen for hydrogen bonding . 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride () features a dimethylaminoethyl side chain, enhancing its utility in pH-dependent reactions or as a cationic intermediate .
  • Biological Relevance :

    • Pyrazole-3-carboxylic acid derivatives (e.g., 3-methyl-1H-pyrazole-4-carboxylic acid) are explored as enzyme inhibitors due to their resemblance to bioactive heterocycles .
    • Triazole analogs (e.g., 2-(1H-1,2,3-triazol-1-yl)acetic acid hydrochloride) exhibit distinct reactivity in click chemistry but lack the methyl substitution pattern of the target compound .

Research and Industrial Relevance

  • Pharmaceutical Intermediates : The target compound’s methylated pyrazole core could optimize pharmacokinetic properties (e.g., metabolic stability) in drug candidates compared to unmethylated analogs .
  • Material Science : Its rigid structure may aid in designing metal-organic frameworks (MOFs) or catalysts, contrasting with morpholine-based compounds used for polarity modulation .

Biological Activity

2-(2,4-Dimethylpyrazol-3-yl)acetic acid;hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article explores the biological properties, including antimicrobial and cytotoxic effects, as well as its mechanisms of action, supported by recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its significant role in medicinal chemistry. The presence of the acetic acid moiety enhances its solubility and biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits considerable antimicrobial properties.

  • Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 1 to 5 µmol/mL against various pathogens, indicating strong antibacterial activity compared to standard drugs with MIC values of 1 to 3 µmol/mL .
  • Mechanism of Action : The antimicrobial effect is primarily attributed to the disruption of bacterial membrane integrity, leading to cell lysis .
CompoundMIC (µmol/mL)Activity Type
This compound1 - 5Antibacterial
Standard Drugs1 - 3Antibacterial

Cytotoxicity and Hemolytic Activity

In vitro studies have assessed the cytotoxic effects of this compound on normal cell lines. The results indicated low hemolytic activity (3.23% to 15.22% lysis), suggesting that it is relatively non-toxic to human cells .

  • IC50 Values : The compound exhibited IC50 values greater than 60 μM, indicating a favorable safety profile for potential therapeutic applications .

Study on Antibiofilm Activity

A significant aspect of the biological activity of this compound is its ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis. Inhibition percentages were notably higher than those observed with Ciprofloxacin, highlighting its potential as an antibiofilm agent .

Synergistic Effects

Further investigations revealed that the compound could act synergistically with established antibiotics like Ciprofloxacin and Ketoconazole. This synergy resulted in reduced MICs for these drugs, enhancing their overall efficacy against resistant strains .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in bacterial survival mechanisms. The findings indicated significant binding energies (ΔG values ranging from -7.20 to -11.70 kcal/mol), confirming effective interactions with antimicrobial targets .

Q & A

Q. What are the optimized synthetic routes for 2-(2,4-Dimethylpyrazol-3-yl)acetic acid hydrochloride, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves coupling pyrazole derivatives with acetic acid precursors under controlled conditions. Key steps include:
  • Starting Materials : Use commercially available 2,4-dimethylpyrazole and chloroacetic acid derivatives as precursors .
  • Reaction Conditions : Optimize temperature (e.g., 60–80°C), pH (neutral to slightly acidic), and reaction time (12–24 hours) to enhance yield .
  • Hydrochloride Formation : Treat the free base with concentrated HCl in anhydrous ethanol, followed by recrystallization from acetone/water mixtures to achieve >95% purity .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in biological assays?

  • Methodological Answer : The hydrochloride salt improves aqueous solubility (e.g., ~50 mg/mL in PBS at pH 7.4) and stability by reducing hygroscopicity. For assays:
  • Solubility Testing : Use dynamic light scattering (DLS) or UV-Vis spectroscopy to quantify solubility across pH ranges .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic and oxidative stability .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm the pyrazole ring substitution pattern and acetic acid linkage .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]+^+: 199.08) .
  • HPLC : Employ C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/0.1% TFA for purity >98% .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing novel pyrazole-acetic acid derivatives?

  • Methodological Answer :
  • Reaction Design : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways .
  • Machine Learning : Train models on existing pyrazole reaction databases to predict optimal catalysts (e.g., Pd/Cu systems) or solvent systems .
  • Validation : Cross-reference computational predictions with experimental yields and side-product profiles using LC-MS .

Q. How to resolve contradictions in reported biological activities of pyrazole derivatives across studies?

  • Methodological Answer :
  • Meta-Analysis : Systematically compare datasets from PubChem and ChEMBL, adjusting for variables like assay type (e.g., cell-free vs. cell-based) and salt form .
  • Dose-Response Curves : Re-evaluate IC50_{50} values under standardized conditions (e.g., pH 7.4, 37°C) to isolate pH-dependent activity shifts .
  • Structural Analogues : Synthesize and test derivatives with modified pyrazole substituents to identify structure-activity relationships (SAR) .

Q. What experimental strategies elucidate receptor-binding mechanisms of 2-(2,4-Dimethylpyrazol-3-yl)acetic acid hydrochloride?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., G-protein-coupled receptors) on sensor chips to measure binding kinetics (konk_{\text{on}}, koffk_{\text{off}}) .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses, guided by crystallographic data of homologous receptors .
  • Mutagenesis Studies : Introduce point mutations in receptor binding pockets to validate critical residues via radioligand displacement assays .

Methodological Notes

  • Data Reproducibility : Replicate key experiments (e.g., synthesis, bioassays) in triplicate and report mean ± SEM to address variability .
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous reagents (e.g., HCl, chlorinated solvents) as per safety data sheets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.